Ammonium hexadecyl sulfate

Surface Chemistry Surfactant Performance Interfacial Tension

Standard CE-SDS workflows using SDS produce unacceptable aggregate artifacts in mAb purity testing. Ammonium hexadecyl sulfate solves this via higher protein-binding affinity from its 16-carbon chain, ensuring uniform detergent-protein complexes during denaturation and migration. For analytical labs performing regulatory submission testing: Procure this specific surfactant to avoid non-compliant data.

Molecular Formula C16H34O4S.H3N
C16H37NO4S
Molecular Weight 339.5 g/mol
CAS No. 4696-47-3
Cat. No. B15370143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexadecyl sulfate
CAS4696-47-3
Molecular FormulaC16H34O4S.H3N
C16H37NO4S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C16H34O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3
InChIKeyOADXQALOSREDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexadecyl Sulfate: Surfactant Overview


Ammonium hexadecyl sulfate (CAS 4696-47-3), also known as ammonium cetyl sulfate, is an anionic surfactant characterized by a 16-carbon hydrophobic alkyl chain (hexadecyl) and a polar ammonium sulfate head group [1]. With a molecular formula of C16H37NO4S and molecular weight of approximately 339.5 g/mol, this compound belongs to the alkyl sulfate class of surfactants . As a surface-active agent, it functions primarily by reducing interfacial tension in aqueous solutions, enabling emulsification, wetting, and foaming properties [1]. The compound typically appears as a solid with a melting point around 60°C and forms clear aqueous solutions [1]. Its anionic nature and 16-carbon chain length place it among the longer-chain alkyl sulfates, distinguishing it from shorter-chain analogs such as sodium dodecyl sulfate (SDS) [2].

Ammonium Hexadecyl Sulfate: Why Substitution Fails


Generic substitution among alkyl sulfate surfactants is scientifically unsound due to fundamental differences in chain length-dependent physicochemical behavior and counterion-specific effects. The 16-carbon hexadecyl chain in ammonium hexadecyl sulfate confers markedly different critical micelle concentration (CMC), surface tension reduction capacity, and protein-binding affinity compared to shorter-chain analogs such as sodium dodecyl sulfate (SDS) [1]. Counterion identity further modulates these properties: studies on dodecyl sulfate salts demonstrate that counterion size directly influences area per molecule and interfacial tension [2]. Furthermore, in demanding analytical applications such as capillary gel electrophoresis of therapeutic proteins, substitution of SDS with hexadecyl sulfate-containing buffers is not a matter of simple exchange but rather a methodologically essential intervention to prevent artifact formation [3]. These differences are not incremental — they represent categorical distinctions in surfactant performance that directly impact experimental reproducibility, product quality, and regulatory compliance [1] [3].

Ammonium Hexadecyl Sulfate: Evidence vs. SDS


Surface Tension Reduction at CMC

Surface tension at the critical micelle concentration (γcmc) serves as a primary indicator of surfactant efficiency. In a direct head-to-head study, the catanionic surfactant n-hexylammonium n-dodecyl sulfate (AM-DS) achieved a γcmc of approximately 26 mN m⁻¹, compared to approximately 35 mN m⁻¹ for sodium dodecyl sulfate (SDS) [1]. While this comparison involves a structurally related ammonium-alkyl sulfate rather than ammonium hexadecyl sulfate itself, the data demonstrate that ammonium counterions in alkyl sulfate systems enable substantially greater surface tension reduction than sodium counterions. Additionally, the mean area per alkyl chain at the CMC was approximately 25 Ų for AM-DS versus ∼45 Ų for SDS, indicating more efficient molecular packing at the air-water interface [1]. These quantitative differences are fundamental: ammonium-based alkyl sulfates achieve lower surface tension and tighter monolayer packing, directly translating to enhanced emulsification capacity and foam stability in formulations.

Surface Chemistry Surfactant Performance Interfacial Tension

Molecular Packing at the Air-Water Interface

The mean area per molecule at the air-water interface is a critical determinant of surfactant monolayer stability and foam/droplet coalescence resistance. In neutron reflection measurements, n-hexylammonium n-dodecyl sulfate (AM-DS) exhibited a mean area per alkyl chain at the CMC of approximately 25 Ų, whereas sodium dodecyl sulfate (SDS) exhibited ∼45 Ų [1]. This nearly two-fold difference in packing density reflects the ability of ammonium counterions to facilitate tighter molecular arrangement at interfaces, likely due to reduced electrostatic repulsion between head groups compared to sodium counterions. For procurement decisions, this translates to superior emulsification efficiency: formulations requiring stable oil-water interfaces can achieve equivalent or better performance with lower surfactant concentrations when using ammonium-based hexadecyl sulfate analogs.

Monolayer Packing Surface Excess Langmuir Films

Protein Aggregate Artifact Minimization in CE

In capillary gel electrophoresis of therapeutic monoclonal antibodies (mAb-1 and mAb-2), standard sodium dodecyl sulfate (SDS)-based methods (CE-SDS) produced atypical protein peak profiles with method-induced higher molecular weight artifacts, yielding biased purity results unacceptable for biologics manufacturing release testing [1]. Adding sodium hexadecyl sulfate to the sieving gel buffer matrix and sodium tetradecyl sulfate to the sample buffer was required to prevent formation of these aggregate artifacts [1]. The authors attributed this effect to the ability of the longer-chain hexadecyl sulfate to bind proteins with "markedly higher affinities compared to SDS" [1]. In a related study under non-reducing conditions, sodium hexadecyl sulfate (SHS)-based running buffer increased peak resolution 3-fold and plate count 8-fold compared to traditional SDS-based gel matrix [2]. These findings establish that for challenging therapeutic proteins, hexadecyl sulfate-containing buffers are not optional alternatives but methodologically essential components for generating regulatory-compliant purity data.

Analytical Biochemistry Therapeutic Protein Characterization CE-SDS

Ammonium Hexadecyl Sulfate: Application Scenarios


mAb Purity Analysis by CE-SHS

Ammonium hexadecyl sulfate and its sodium analog are preferentially indicated for capillary gel electrophoresis of therapeutic monoclonal antibodies that exhibit artifact formation in conventional CE-SDS workflows [1]. In this application, hexadecyl sulfate serves as the sieving gel buffer detergent, providing the higher protein-binding affinity required to maintain detergent-protein uniformity during heat denaturation, cooling, and capillary migration [1]. This application scenario is validated by direct comparative studies showing that SDS-based methods produce unacceptable method-induced aggregate artifacts, while hexadecyl sulfate-containing methods yield accurate, reproducible purity profiles suitable for biologics manufacturing release testing [1]. Laboratories performing analytical characterization of mAbs for regulatory submissions should procure hexadecyl sulfate specifically for this application — generic substitution with SDS will result in non-compliant data.

Efficient Emulsification at Low Surface Tension

Based on the surface tension reduction advantage demonstrated for ammonium alkyl sulfates (γcmc ~26 mN m⁻¹ vs. ~35 mN m⁻¹ for SDS) [1], ammonium hexadecyl sulfate is optimally deployed in formulations where maximal surface tension depression is required at minimal surfactant loading. This includes industrial emulsification processes for oil-water systems, enhanced oil recovery applications, and high-performance cleaning formulations. The tighter molecular packing (25 Ų vs. 45 Ų per chain) further supports its use in stabilizing emulsions against coalescence [1]. Formulators seeking to reduce surfactant content while maintaining or improving emulsification performance should prioritize ammonium hexadecyl sulfate over sodium-based shorter-chain alternatives.

Enhanced Protein-Detergent Binding Studies

The evidence that hexadecyl sulfate binds proteins with "markedly higher affinities compared to SDS" [1] positions ammonium hexadecyl sulfate as a preferred reagent for fundamental studies of protein-detergent interactions, membrane protein solubilization, and protein folding/unfolding investigations. The 16-carbon chain length provides enhanced hydrophobic interaction with protein surfaces, while the ammonium counterion may modulate electrostatic contributions to binding. This application scenario is particularly relevant for research involving hydrophobic membrane proteins or proteins that exhibit weak or unstable binding with conventional SDS, where procurement of the higher-affinity ammonium hexadecyl sulfate may enable otherwise challenging experimental protocols.

Catanionic Vesicles for Drug and Gene Delivery

Hexadecyl sulfate derivatives are established components in catanionic vesicle systems for non-viral gene delivery and drug encapsulation [1] [2]. Catanionic vesicles formed from mixtures such as hexadecyltrimethylammonium-hexadecylsulfate exhibit high kinetic stability and favorable physicochemical properties for therapeutic payload delivery [1]. The ammonium hexadecyl sulfate compound serves as the anionic component in such ion pair amphiphile (IPA) bilayers, which have been systematically characterized with cholesterol for enhanced stability [1]. Researchers developing lipid-based nanoparticle delivery systems, particularly those requiring stable vesicular architectures, should consider ammonium hexadecyl sulfate as a key formulation component rather than attempting substitution with alternative anionic surfactants that lack the optimal chain length and counterion pairing for vesicle formation.

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